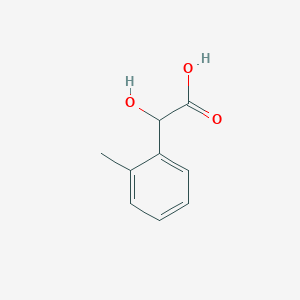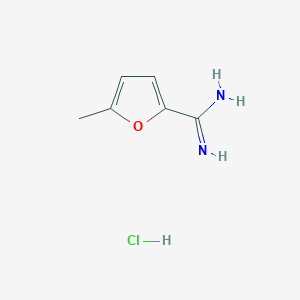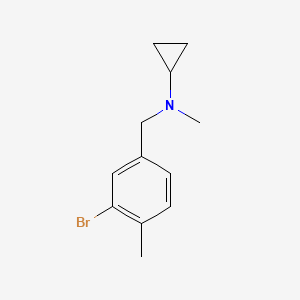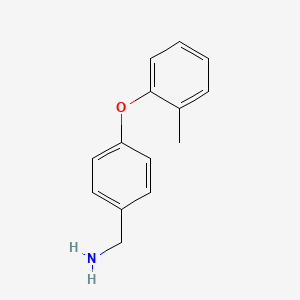![molecular formula C11H21NO5 B3158194 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 856417-92-0](/img/structure/B3158194.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Übersicht
Beschreibung
This compound is a derivative of valine . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Molecular Structure Analysis
The molecular weight of this compound is 247.29 . The InChI code is 1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
- Biodegradation in Soil and Groundwater : Compounds like ethyl tert-butyl ether (ETBE), which share structural similarities with 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid, have been extensively studied for their biodegradation pathways in soil and groundwater. Microorganisms capable of degrading ETBE aerobically and via cometabolism have been identified, highlighting the environmental fate of such compounds and their potential impact on bioremediation strategies. The aerobic biodegradation of ETBE involves initial hydroxylation followed by the formation of intermediates including acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA) among others. The presence of co-contaminants can affect the biodegradation rate of ETBE, either by limiting aerobic degradation or enhancing it through cometabolism (Thornton et al., 2020).
Toxicity and Mitigation Strategies
- Toxicity of Reactive Carbonyl Compounds : Reactive carbonyl species (RCS), including those generated from the degradation of compounds like this compound, can cause significant cellular damage leading to chronic diseases. Understanding the sources, types, effects, and potential therapeutic strategies against RCS is crucial for preventing related diseases. Strategies include utilizing endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers, highlighting the importance of nanoparticles and nanocarriers in improving the bioavailability and efficacy of RCS sequesters (Fuloria et al., 2020).
Role in Flavor and Nutrition
- Formation and Breakdown of Branched Chain Aldehydes : The production and degradation of branched aldehydes, derived from amino acids, are significant in food flavor. Studies have reviewed the metabolic conversions, microbial composition, and food composition influencing the formation of these aldehydes, essential for controlling the levels of these compounds in foods (Smit et al., 2009).
Biochemical and Pharmacological Importance
- Synthesis and Transformation of Functionalized β-Amino Acid Derivatives : The use of metathesis reactions in synthesizing cyclic β-amino acids and their derivatives has shown significant impact in drug research. These methods provide access to alicyclic β-amino acids and densely functionalized derivatives, underlining the chemical versatility and potential therapeutic applications of compounds structurally related to this compound (Kiss et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKCNNNIHQNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856417-92-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)


![6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (2S)-](/img/structure/B3158189.png)
![Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3158201.png)
![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)

![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)